molecular formula C9H6Cl2F2O4 B1410078 3,4-Dichloro-2-(difluoromethoxy)mandelic acid CAS No. 1803714-73-9

3,4-Dichloro-2-(difluoromethoxy)mandelic acid

Cat. No.: B1410078
CAS No.: 1803714-73-9
M. Wt: 287.04 g/mol
InChI Key: WJGXCUSLFCKBGW-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)mandelic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)mandelic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable aromatic precursor, followed by chlorination and subsequent functional group transformations to introduce the mandelic acid moiety. The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-(difluoromethoxy)mandelic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other mandelic acid derivatives with different substituents, such as:

Uniqueness

What sets 3,4-Dichloro-2-(difluoromethoxy)mandelic acid apart is the combination of dichloro and difluoromethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-[3,4-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)7(5(4)11)17-9(12)13/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXCUSLFCKBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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